Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H17ClN2O2S |
|---|---|
Molecular Weight |
288.79 g/mol |
IUPAC Name |
ethyl 2-(azepan-1-yl)-5-chloro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-17-11(16)9-10(13)18-12(14-9)15-7-5-3-4-6-8-15/h2-8H2,1H3 |
InChI Key |
PDNPYTOXIKEAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCCCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the chlorinated thiazole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, attributed to the thiazole ring's reactivity and the chlorine substitution. This makes it a candidate for developing new antimicrobial agents that can target resistant strains of bacteria.
- Cancer Therapeutics : Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate may serve as a scaffold for synthesizing novel compounds aimed at inhibiting specific cancer-related targets. Its unique structure allows for modifications that can lead to improved efficacy against various cancers .
- Neuroactive Properties : Similar compounds have demonstrated neuroactive effects, suggesting that this compound could be explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase could enhance cognitive functions by increasing acetylcholine levels in the brain.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis due to its functional groups:
- Nucleophilic Substitution Reactions : The thiazole moiety can participate in nucleophilic substitutions, especially due to the chlorine atom at the 5-position, which can be replaced by various nucleophiles under appropriate conditions.
- Esterification and Hydrolysis : The carboxylate group can undergo esterification or hydrolysis reactions, making it versatile for synthesizing other complex molecules used in pharmaceuticals or agrochemicals.
Comparative Analysis with Related Compounds
The following table compares this compound with related compounds based on their structure, biological activity, and unique attributes:
| Compound Name | Structure Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| This compound | Chlorine substitution on thiazole | Potentially enhanced antimicrobial activity | Chlorine enhances lipophilicity |
| Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate | Pyridine instead of azepane | Neuroactive properties | Pyridine ring may enhance CNS penetration |
| 2-Azepan-1-yl-4-methylthiazole-5-carboxylic acid | Lacks ethoxy group | Antimicrobial activity | Carboxylic acid may enhance solubility |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. These findings suggest that modifications to this compound could lead to the development of effective antibiotics.
- Inhibition of Cancer Cell Lines : Preliminary studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, supporting its potential use in cancer therapy .
- Neuroprotective Effects : Investigations into related compounds have revealed their ability to protect neuronal cells from oxidative stress, indicating that this compound might also possess similar neuroprotective properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and property differences between the target compound and its closest analogs (data derived from ):
Physicochemical and Functional Implications
- Conversely, methyl esters (e.g., 1784463-68-8) improve aqueous solubility, favoring pharmacokinetics in polar environments.
- Reactivity : The chlorine at position 5 in the target compound may act as a leaving group in nucleophilic substitution reactions, similar to 41731-52-6, which has a chlorine at position 2. However, steric hindrance from the azepane ring could reduce reactivity compared to smaller substituents .
- Conformational Analysis : The azepane ring’s puckering (as defined by Cremer-Pople coordinates ) may influence intermolecular interactions, such as hydrogen bonding or crystal packing (see ).
Crystallographic and Structural Validation
Crystallographic data for thiazole derivatives are often resolved using SHELX programs (). For example, the target compound’s structure could be validated via SHELXL refinement, with hydrogen-bonding patterns analyzed using graph-set notation (). Comparative studies of analogs like 937598-20-4 might reveal differences in hydrogen-bond networks due to polar substituents (e.g., methoxyethylamino) .
Biological Activity
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: , with a molecular weight of approximately 288.79 g/mol. The structure includes a thiazole ring substituted with a chlorine atom at the 5-position and an azepan-1-yl group at the 2-position, along with an ethyl ester group at the carboxylic acid functionality (see Table 1).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.79 g/mol |
| Key Functional Groups | Thiazole, Chlorine, Azepane |
| Solubility | Enhanced by ethyl ester group |
Synthesis
This compound can be synthesized through multi-step organic reactions. A common synthetic route involves the formation of the thiazole ring followed by the introduction of the azepan and ethyl ester functionalities. The presence of chlorine enhances nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The chlorine substitution on the thiazole ring is believed to enhance its lipophilicity, which may improve membrane permeability and interaction with microbial targets. Comparative studies have shown that compounds with similar thiazole structures demonstrate varying degrees of antibacterial and antifungal properties.
Interaction with Biological Systems
Research suggests that this compound may interact with specific enzymes or receptors involved in metabolic pathways. For instance, it may inhibit certain bacterial enzymes or disrupt cellular processes in pathogens. Further pharmacokinetic studies are necessary to elucidate these interactions fully.
Case Studies
- Antibacterial Activity : A study conducted on various thiazole derivatives indicated that those with chlorine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
- Antifungal Activity : In vitro assays demonstrated that this compound showed promising antifungal effects against Candida albicans, suggesting potential therapeutic applications in treating fungal infections.
- Cytotoxicity Assays : Cytotoxicity tests revealed that this compound has selective toxicity towards cancer cell lines, indicating its potential as an anticancer agent. Further investigations are required to determine its mechanism of action and efficacy in vivo.
Comparison with Related Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Antifungal, Cytotoxic | Chlorine enhances lipophilicity |
| Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate | Neuroactive properties | Pyridine ring may enhance CNS penetration |
| 2-Azepan-1-yl-4-methylthiazole-5-carboxylic acid | Antimicrobial activity | Lacks ethoxy group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include cyclization under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) to minimize side reactions. For example, coupling azepane to the thiazole ring requires nucleophilic substitution at the 2-position, often using a base like K₂CO₃ in anhydrous DMF. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Structural confirmation employs H/C NMR (to verify substituent integration and coupling) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Beyond NMR and HRMS, X-ray crystallography is used for unambiguous confirmation. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) refine the structure using software like SHELXL. Key parameters include R-factor (<5%) and electron density maps to confirm atomic positions. For non-crystalline samples, IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) use the compound at varying concentrations (1–100 µM) with fluorogenic substrates. Cell-based assays (e.g., cytotoxicity) employ MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ values) and statistical analysis (e.g., ANOVA) are standard. Positive controls (e.g., staurosporine for kinase inhibition) ensure assay validity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : High-resolution X-ray data (≤1.0 Å) enable precise determination of bond angles and torsional strains. For flexible groups like the azepane ring, Cremer-Pople puckering parameters quantify deviations from planarity. Hydrogen-bonding networks (e.g., N–H⋯O interactions) are mapped using Mercury software, with graph-set analysis (e.g., R₂²(8) motifs) to classify supramolecular architectures .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways, such as ester hydrolysis or thiazole ring substitution. Transition-state geometries are optimized, and activation energies (ΔG‡) are calculated. Solvent effects are incorporated via PCM models. Experimental validation uses LC-MS to track intermediates .
Q. How should researchers address contradictory data between spectroscopic and crystallographic results?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) require cross-validation. For dynamic conformers (e.g., rotating ester groups), variable-temperature NMR or NOESY experiments detect exchange processes. If crystallography shows static disorder, Hirshfeld surface analysis quantifies intermolecular contacts influencing solid-state packing .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Methodological Answer : Flow chemistry systems improve heat/mass transfer for exothermic steps (e.g., cyclization). Process Analytical Technology (PAT) tools, like inline FTIR, monitor reaction progress in real time. Final purification via preparative HPLC (C18 column, acetonitrile/water) ensures >98% purity. Stability studies (e.g., 40°C/75% RH for 4 weeks) assess storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
